Chemotactic Domain of Elastin

Beschreibung

Significance of VGVAPG as an Elastin-Derived Peptide Sequence

VGVAPG is a well-characterized elastin-derived peptide (EDP) that serves as a representative model for studying the biological consequences of elastin (B1584352) degradation. nih.gov Elastin, a critical protein in the extracellular matrix (ECM), provides elasticity and resilience to various tissues. nih.gov The degradation of elastin, a process that accelerates with aging and in certain pathological conditions, releases bioactive peptides like VGVAPG. researchgate.net

The significance of VGVAPG lies in its ability to mimic the chemotactic activity of its parent protein, tropoelastin, and other larger elastin-derived peptides. nih.govnih.gov This demonstrates that specific, small peptide sequences can retain and mediate the biological functions of the larger protein from which they are derived. nih.gov Research has confirmed that VGVAPG is chemotactic for several cell types, including fibroblasts and monocytes, playing a crucial role in cell migration and tissue remodeling. nih.govnih.gov

Contextual Role of VGVAPG within the Extracellular Matrix Components

The extracellular matrix is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Key components include fibrous proteins like collagen and elastin, as well as proteoglycans, hyaluronan, and adhesion glycoproteins such as fibronectin and laminin (B1169045). youtube.com Elastin fibers, in particular, are responsible for the elasticity and resilience of tissues that undergo repeated deformation, such as blood vessels, lungs, and skin. nih.gov

The release of VGVAPG from the degradation of elastin places it directly within the dynamic environment of the ECM. It acts as a signaling molecule, or "matrikine," that can influence the behavior of cells within the matrix. moleculardepot.com This peptide interacts with cell surface receptors, notably the 67-kDa elastin-binding protein (EBP), which is a non-catalytic, alternatively spliced form of β-galactosidase. nih.govtandfonline.com This interaction triggers intracellular signaling pathways that can modulate various cellular functions, including proliferation, migration, and the production of other ECM components and matrix-degrading enzymes. nih.govtandfonline.com

Overview of Current Research Trajectories for VGVAPG Investigations

Current research on VGVAPG is multifaceted, exploring its diverse biological effects and potential therapeutic applications. A significant area of investigation is its role in modulating the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.govspringermedizin.de MMPs are enzymes that degrade ECM components, and their activity is tightly regulated. Studies have shown that VGVAPG can upregulate the expression of certain MMPs, contributing to tissue remodeling in both physiological and pathological contexts. nih.govnih.gov

Another key research focus is the chemotactic properties of VGVAPG. researchgate.netnih.gov Investigations have demonstrated its ability to attract fibroblasts and monocytes, suggesting its involvement in wound healing and inflammatory responses. nih.govnih.gov The chemotactic activity of VGVAPG is significant, comparable to other well-known chemotactic factors. nih.govnih.gov

Furthermore, research is delving into the structural basis of VGVAPG's bioactivity. Theoretical and experimental studies suggest that VGVAPG adopts a specific folded conformation, a type VIII β-turn, which is likely crucial for its interaction with the elastin receptor and subsequent biological activity. nih.gov Understanding this structure-activity relationship is vital for the design of synthetic analogs with tailored functions.

Recent studies have also expanded to investigate the effects of VGVAPG on various cell types and processes. For instance, research has explored its influence on adipocyte differentiation, where it has been shown to decrease lipid accumulation. tandfonline.com Additionally, its impact on glial cells in the central nervous system and its potential role in neuroinflammation are emerging areas of interest. nih.govspringermedizin.de The development of VGVAPG-decorated cell-penetrating peptides for improved gene delivery represents another innovative research direction. mdpi.com

Detailed Research Findings

| Research Area | Key Findings | Cell Types Studied | References |

| Chemotaxis | VGVAPG is chemotactic for fibroblasts and monocytes. | Fibroblasts, Monocytes | nih.gov, nih.gov |

| Matrix Metalloproteinases (MMPs) | VGVAPG upregulates the expression of MMP-2 and MT1-MMP. | Melanoma cells, Mouse cortical glial cells | nih.gov |

| Adipogenesis | VGVAPG decreases the differentiation of 3T3-L1 cells into adipocytes and reduces lipid accumulation. | 3T3-L1 mouse embryo fibroblasts | tandfonline.com |

| Cell Proliferation | VGVAPG can induce proliferation in normal human fibroblasts and monocytes, as well as in some cancer cell lines. | Fibroblasts, Monocytes, Human astrocytoma cells | nih.gov |

| Structural Conformation | Theoretical and experimental data suggest VGVAPG adopts a type VIII β-turn conformation in solution, which is likely important for its biological activity. | N/A | nih.gov |

Structure

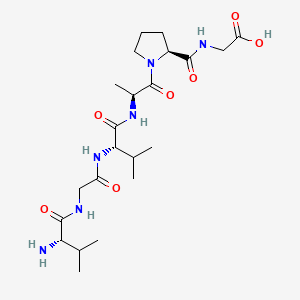

2D Structure

Eigenschaften

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSROTYKMPBDL-USJZOSNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918909 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92899-39-3 | |

| Record name | Valyl-glycyl-valyl-alanyl-prolyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Val Gly Val Ala Pro Gly and Analogous Peptides

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing peptides like Val-Gly-Val-Ala-Pro-Gly. Developed by R.B. Merrifield, this technique involves assembling a peptide chain step-by-step while one end is attached to an insoluble polymeric support, or resin. This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple washing and filtration after each reaction step.

The general SPPS workflow begins with the C-terminal amino acid (in this case, Glycine) being anchored to the resin. Subsequently, the peptide is elongated in the C-to-N terminal direction through repeated cycles of deprotection and coupling. Each cycle involves removing the temporary protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next protected amino acid. This process is repeated until the desired sequence is fully assembled. Finally, the completed peptide is cleaved from the resin, and all remaining protecting groups are removed.

Commonly used resins for SPPS include polystyrene-based supports, such as Wang or Rink Amide resins, and polyethylene (B3416737) glycol (PEG)-based resins. The choice of resin is critical as it influences synthesis efficiency and the final form of the peptide's C-terminus (e.g., a carboxylic acid or an amide). The key advantage of SPPS is its ability to produce high-purity peptides in an efficient and often automated manner, making it an indispensable tool for both research and industrial peptide production.

Table 1: Comparison of Common Peptide Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Peptide chain is grown on an insoluble solid support (resin). | Reactions occur in a homogenous solution phase. |

| Purification | Excess reagents removed by washing and filtration. | Requires purification (e.g., crystallization, chromatography) after each step. |

| Reagent Use | Excess reagents are used to drive reactions to completion. | Stoichiometric amounts of reagents are typically used. |

| Automation | Easily automated for high-throughput synthesis. | Automation is more complex and less common. |

| Scalability | Typically used for research-scale to medium-scale production. | Well-suited for large-scale industrial production. |

| Purity | Generally high due to efficient removal of by-products. | Purity can be high, but intermediate purification is labor-intensive. |

| Typical Use | Laboratory research, custom peptides, synthesis of long or complex peptides. | Industrial manufacturing of specific, often shorter, peptides. |

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS and involves carrying out all reactions in a homogeneous liquid phase. In this method, protected amino acids or peptide fragments are coupled together in solution. After each coupling step, the resulting peptide must be isolated and purified, often through techniques like crystallization or chromatography, before proceeding to the next step.

While largely supplanted by SPPS for routine laboratory work due to the labor-intensive intermediate purification steps, solution-phase synthesis remains valuable, particularly for the large-scale industrial production of peptides. It avoids the use of expensive resins and can be more cost-effective for manufacturing large quantities of a specific peptide.

A hybrid approach, which combines solution-phase and solid-phase techniques, has also proven effective for the synthesis of longer peptides. In this strategy, smaller, protected peptide fragments are first synthesized using SPPS, cleaved from the resin, and then coupled together in solution to form the final, larger peptide. For example, the synthesis of the analogous elastin (B1584352) tetrapeptide Val-Val-Pro-Gln has been successfully demonstrated using mixed anhydride (B1165640) solution chemistry as a viable alternative to SPPS.

Enzymatic Synthesis Strategies for Peptide Elongation

Enzymatic peptide synthesis offers a green chemistry alternative to traditional chemical methods. This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. Under specific conditions, the natural hydrolytic function of these enzymes can be reversed to favor synthesis. This method is highly stereospecific, eliminating the risk of racemization, and often circumvents the need for complex side-chain protection strategies required in chemical synthesis.

Two main strategies are employed in enzymatic synthesis: thermodynamically controlled synthesis and kinetically controlled synthesis.

Thermodynamic Control: This approach shifts the chemical equilibrium from hydrolysis towards synthesis. It can be achieved by altering reaction conditions, such as using organic co-solvents, conducting reactions in low-water environments, or precipitating the product as it forms.

Kinetic Control: This method is limited to serine and cysteine proteases and involves an activated acyl-donor (an amino acid ester). The enzyme forms an acyl-enzyme intermediate, which then reacts with the amino group of a second amino acid (aminolysis) more rapidly than it reacts with water (hydrolysis), driving the reaction toward peptide bond formation.

Enzymes like thermolysin have been shown to effectively catalyze peptide bond formation, particularly favoring the coupling of hydrophobic amino acids, which is relevant for the synthesis of elastin-like sequences such as Val-Gly-Val-Ala-Pro-Gly. Furthermore, protease-catalyzed synthesis has been successfully applied to solid-supported substrates, combining the advantages of enzymatic catalysis with the simplified purification of solid-phase methods.

Conformational and Structural Characterization of Val Gly Val Ala Pro Gly

Primary Amino Acid Sequence and Its Fundamental Structural Contributions

Role of Glycine (B1666218) Residues in Peptide Flexibility and Packing

Glycine is unique among the 20 common amino acids because its side chain is a single hydrogen atom. This minimal side chain imparts significant conformational flexibility to the peptide backbone, allowing it to adopt a wider range of dihedral angles (phi and psi) compared to other amino acids. In the VGVAPG sequence, the two glycine residues contribute to the peptide's ability to fold and pack tightly. This flexibility is crucial for the peptide to adopt specific secondary structures, such as beta-turns. The presence of glycine is often associated with loopy regions in proteins, enabling changes in the direction of the polypeptide chain.

Influence of Proline Residues on Peptide Rigidity and Conformational Kinks

In contrast to glycine, proline possesses a unique cyclic structure where its side chain loops back to form a covalent bond with the backbone amide nitrogen. This rigid five-membered ring severely restricts the rotation around the N-Cα bond (phi angle), imparting a significant degree of rigidity to the peptide backbone at the proline residue. The presence of proline often introduces "kinks" or turns in the polypeptide chain, disrupting regular secondary structures like alpha-helices and beta-sheets. In VGVAPG, the proline at the fifth position plays a critical role in inducing a folded conformation. This inherent rigidity helps to stabilize specific turn structures that are vital for the peptide's biological function.

Elucidation of Secondary Structural Motifs

The interplay between flexible glycine and rigid proline residues, along with the other amino acids, leads to the formation of defined secondary structural motifs in VGVAPG.

Identification and Analysis of Beta-Turn Conformations (e.g., Type VIII Beta-Turn Spanning GVAP)

Theoretical and experimental studies suggest that VGVAPG can adopt a folded conformation characterized by a beta-turn. A beta-turn is a secondary structure element where the polypeptide chain reverses its direction, typically involving four amino acid residues. Specifically, a Type VIII beta-turn has been identified spanning the Gly-Val-Ala-Pro (GVAP) sequence within VGVAPG. Unlike the more common Type I and II beta-turns, the Type VIII beta-turn is not defined by a hydrogen bond between the first and fourth residues of the turn. The stability of this turn is influenced by the specific amino acid preferences at each position. The GXXPG consensus sequence, present in VGVAPG, is thought to stabilize a Type VIII β-turn, which is considered important for the peptide's bioactivity.

| Turn Type | Residues Involved in VGVAPG | Key Feature |

| Type VIII Beta-Turn | Gly-Val-Ala-Pro | Reversal of polypeptide chain direction |

Characterization of Conformational Ensembles (Extended vs. Folded States)

In solution, VGVAPG does not exist in a single, static conformation. Instead, it is present as a dynamic ensemble of interconverting structures. This ensemble includes both extended and folded conformations. The extended state represents a more linear arrangement of the peptide backbone, while the folded states are characterized by the presence of secondary structures like the Type VIII beta-turn. The equilibrium between these states is influenced by the solvent environment and temperature. The ability of the peptide to sample both extended and folded conformations is likely important for its interaction with its biological targets.

Application of Spectroscopic Techniques for Conformational Determination (e.g., NMR, CD)

Experimental techniques are crucial for elucidating the conformational preferences of peptides like VGVAPG in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to derive distance and dihedral angle restraints that define the peptide's conformation. While early NMR studies on VGVAPG did not definitively identify a single conformation, they provided evidence for the presence of folded structures.

| Technique | Information Obtained | Relevance to VGVAPG |

| NMR Spectroscopy | 3D structure, inter-atomic distances, dihedral angles | Provides evidence for folded conformations in solution. |

| Circular Dichroism (CD) | Secondary structure content (alpha-helix, beta-sheet, beta-turn) | Supports the presence of beta-turn structures. |

Computational and Theoretical Approaches in Peptide Conformational Prediction

Theoretical and computational methods are indispensable for understanding the conformational landscape of peptides like Val-Gly-Val-Ala-Pro-Gly (VGVAPG). Experimental techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have not yielded a definitive identification of the conformations VGVAPG adopts in solution. nih.gov This ambiguity highlights the importance of computational approaches, which can model the dynamic behavior of the peptide and predict its structurally preferred states.

Molecular Dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules. For the VGVAPG peptide, MD simulations provide a detailed view of its dynamic behavior in an aqueous environment, revealing that it does not exist as a single, rigid structure. Instead, the peptide is highly flexible and exists in an equilibrium between several conformational states. researchgate.net

Research has shown that these conformations include:

Extended structures: Where the peptide backbone is stretched out.

Polyproline II (PPII) helices: A left-handed helical structure.

Folded conformations: Characterized by turns in the peptide backbone.

A significant finding from these simulations is the consistent identification of a folded structure known as a type VIII β-turn. nih.govresearchgate.net This specific turn is a recurring and stable conformational feature, suggesting its importance for the peptide's function. The simulations demonstrate that VGVAPG is an intrinsically disordered peptide that can transiently sample the specific folded conformation required for its biological activity. researchgate.net

| Conformational State | Description | Key Structural Feature |

|---|---|---|

| Extended | The peptide backbone is in a linear, stretched-out arrangement. | High end-to-end distance. |

| Polyproline II (PPII) | A left-handed helical structure with approximately three residues per turn. | Distinctive helical parameters. |

| Folded (β-turn) | The peptide chain reverses direction, forming a compact structure. | Specifically, a Type VIII β-turn spanning the -Gly-Val-Ala-Pro- sequence. nih.gov |

The conformation of a peptide backbone is defined by the rotation around two primary single bonds within each amino acid residue. These rotations are described by dihedral (or torsion) angles: phi (φ), representing the rotation around the N-Cα bond, and psi (ψ), for the rotation around the Cα-C bond. libretexts.org

A Ramachandran plot is a fundamental tool in structural biology that visualizes the distribution of these φ and ψ angles for each residue in a peptide. proteopedia.org The plot maps all possible combinations of φ and ψ, highlighting regions that are sterically "allowed" and "disallowed." The allowed regions correspond to stable secondary structures like α-helices and β-sheets, while disallowed regions represent conformations where atoms would clash.

For VGVAPG, the most significant insight from conformational analysis is the presence of a type VIII β-turn spanning the Gly-Val-Ala-Pro sequence. nih.gov A β-turn is a four-residue motif that reverses the direction of the polypeptide chain. The specific geometry of each turn type is defined by the φ and ψ angles of the two central residues (designated i+1 and i+2). In the case of the type VIII β-turn within VGVAPG, the central residues are Valine (i+1) and Alanine (B10760859) (i+2).

| Residue Position | Angle | Ideal Value (Degrees) |

|---|---|---|

| i+1 (e.g., Valine in GVAP) | φ (phi) | -60° |

| ψ (psi) | -30° | |

| i+2 (e.g., Alanine in GVAP) | φ (phi) | -120° |

| ψ (psi) | 120° |

Data sourced from classifications of β-turn structures. wikipedia.org

The propensity of the VGVAPG peptide to adopt this specific turn conformation is a critical aspect of its structure, directly linking to its biological function.

Investigations into the Structure-Activity Relationship of VGVAPG

The biological activity of the VGVAPG peptide is critically dependent on its three-dimensional conformation. researchgate.net As an elastin-derived peptide, its functions, such as chemotaxis, are mediated through interaction with specific cellular receptors, primarily the 67-kDa Elastin (B1584352) Binding Protein (EBP). mdpi.com

Molecular docking simulations, which predict the preferred orientation of one molecule when bound to another, show that the VGVAPG peptide fits into a binding pocket on the EBP. nih.govresearchgate.net In these models, the peptide adopts a conformation that is very close to a type VIII β-turn. researchgate.netnih.gov This folded structure allows the peptide to make key interactions with specific amino acid residues within the receptor's binding site, such as Leu-103, Arg-107, and Glu-137. researchgate.net

Therefore, while VGVAPG is flexible in solution, it is the transient sampling of this specific β-turn structure that enables it to be recognized by and bind to the Elastin Binding Protein, thereby initiating a cellular response. researchgate.net This relationship underscores that the biological function of VGVAPG is not merely a result of its amino acid sequence but is intrinsically linked to the specific 3D shape it can adopt.

Biological Activities and Mechanistic Investigations of Val Gly Val Ala Pro Gly in Vitro Focus

Chemotactic Properties and Cellular Migration Modulation

Chemotactic Responsiveness in Fibroblasts and Their Proliferation

Val-Gly-Val-Ala-Pro-Gly has been identified as a potent chemotactic agent for fibroblasts. plasticsurgerykey.comresearchgate.netugr.esmdpi.com In vitro studies have demonstrated that VGVAPG can induce the directed migration of these cells, which are crucial for tissue repair and wound healing. plasticsurgerykey.com The chemotactic response of fibroblasts to VGVAPG is dose-dependent, with optimal activity observed at a concentration of approximately 10⁻⁸ M. plasticsurgerykey.comresearchgate.netugr.esmdpi.com The magnitude of this chemotactic activity is significant, being comparable to at least half of the maximum response induced by other well-known fibroblast chemoattractants, such as platelet-derived growth factor (PDGF). plasticsurgerykey.comresearchgate.netugr.esmdpi.com

Regarding proliferation, the effects of VGVAPG on fibroblasts appear to be more complex. While some reports suggest that VGVAPG and its polymers can stimulate the proliferation of human skin fibroblasts, other studies on specific fibroblast cell lines, such as 3T3-L1, have shown that VGVAPG does not stimulate cell proliferation. genesispub.org This suggests that the proliferative response to VGVAPG may be cell-type specific or dependent on the experimental conditions. One study has even reported that VGVAPG can decrease the expression of elastin (B1584352) in human skin fibroblasts, adding another layer of complexity to its regulatory roles. plasticsurgerykey.com

| Cell Type | Activity | Optimal Concentration | Key Findings |

| Fibroblasts | Chemotaxis | ~10⁻⁸ M | Potent chemoattractant, comparable to PDGF. plasticsurgerykey.comresearchgate.netugr.esmdpi.com |

| Fibroblasts | Proliferation | - | Effects appear to be cell-type specific. genesispub.org |

Chemotactic Effects on Monocytes and Implications for Cellular Recruitment

Similar to its effects on fibroblasts, Val-Gly-Val-Ala-Pro-Gly is also a chemoattractant for monocytes. plasticsurgerykey.comresearchgate.netugr.esmdpi.com The optimal concentration for monocyte chemotaxis is also around 10⁻⁸ M. plasticsurgerykey.comresearchgate.netugr.esmdpi.com This chemotactic activity for monocytes has significant implications for cellular recruitment to sites of inflammation and tissue injury. Elastin degradation, which releases VGVAPG and other elastin-derived peptides, can thus serve as a signal to attract monocytes to these areas. Once recruited, monocytes can differentiate into macrophages, which play a critical role in clearing cellular debris and orchestrating the subsequent phases of tissue repair. The chemotactic action of VGVAPG on monocytes highlights its role as a key mediator in the inflammatory response and tissue remodeling processes.

| Cell Type | Activity | Optimal Concentration | Implication |

| Monocytes | Chemotaxis | ~10⁻⁸ M | Recruitment to sites of inflammation and tissue injury. plasticsurgerykey.comresearchgate.netugr.esmdpi.com |

Molecular Mechanisms Underlying VGVAPG-Induced Chemotaxis

The chemotactic effects of Val-Gly-Val-Ala-Pro-Gly are mediated through its interaction with the Elastin Receptor Complex (ERC) on the cell surface. tandfonline.com A key component of this complex is the 67-kDa Elastin Binding Protein (EBP), which specifically recognizes the GxxPG consensus motif present in VGVAPG. frontiersin.org

Binding of VGVAPG to the EBP triggers a cascade of intracellular signaling events. Evidence suggests the involvement of a pertussis toxin-sensitive Gαi protein, indicating that the ERC is a G-protein coupled receptor. nih.gov Downstream of the G-protein activation, the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK signaling cascade, has been shown to be activated. nih.gov This pathway is a well-established transducer of signals that regulate cell migration and proliferation. The activation of the MEK/ERK pathway by VGVAPG provides a molecular basis for its observed chemotactic effects on both fibroblasts and monocytes.

Role in Extracellular Matrix Remodeling and Cellular Signaling

Upregulation of Matrix Metalloproteinases (MMPs)

Val-Gly-Val-Ala-Pro-Gly has been shown to influence the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components. In vitro studies have demonstrated that VGVAPG can upregulate the expression of MMP-1 and MMP-3 in certain contexts, which could contribute to proteolytic and inflammatory damage. plasticsurgerykey.com Furthermore, in endothelial cells, VGVAPG has been reported to enhance the expression of membrane-type 1 MMP (MT1-MMP) and MMP-2, promoting angiogenesis.

However, the effect of VGVAPG on MMP expression can be cell-type specific. For instance, in mouse cortical glial cells, VGVAPG was found to decrease the mRNA expression of MMP-2 and MMP-9. This highlights the differential regulation of MMPs by VGVAPG in various cellular environments.

Stimulation of Collagen and Elastin Synthesis in Fibroblasts

The influence of Val-Gly-Val-Ala-Pro-Gly on the synthesis of major extracellular matrix proteins like collagen and elastin in fibroblasts is an area of active investigation. While VGVAPG is a fragment of elastin, its primary and most consistently reported effect is on the promotion of elastin production by fibroblasts. nih.govmdpi.com This suggests a potential positive feedback loop where elastin degradation products stimulate the synthesis of new elastin.

The direct effect of VGVAPG on collagen synthesis is less clear. Some literature suggests that elastin-derived peptides, in a broader sense, can influence collagen production. nih.govmdpi.com However, specific studies focusing on the VGVAPG sequence have more strongly linked it to the stimulation of fibroblast proliferation and elastin synthesis. plasticsurgerykey.combachem.comresearchgate.net Interestingly, one study has reported a contradictory finding, suggesting that VGVAPG can decrease elastin expression in human skin fibroblasts. plasticsurgerykey.com This discrepancy may be attributable to differences in experimental models and conditions and warrants further investigation to fully elucidate the role of VGVAPG in extracellular matrix protein synthesis.

Induction of Glycosaminoglycan and Fibronectin Production

Current in vitro research on the direct effects of Val-Gly-Val-Ala-Pro-Gly (VGVAPG) on the production of glycosaminoglycans (GAGs) and fibronectin is limited. However, studies on elastin-mimetic peptides that contain the VGVAPG sequence have provided some insights into its potential role in extracellular matrix (ECM) remodeling. For instance, synthetic hydrogels incorporating VGVAPG have been shown to support the deposition of elastin by smooth muscle cells. nih.gov While this points to a role for VGVAPG in promoting the assembly of the elastic fiber, its specific impact on GAG and fibronectin synthesis by cells such as fibroblasts and chondrocytes remains an area for further investigation.

Receptor-Mediated Interactions and Signal Transduction

The biological effects of VGVAPG are primarily initiated by its interaction with cell surface receptors. These interactions trigger intracellular signaling cascades that lead to various cellular responses.

Interaction Profile with the 67-kDa Elastin-Binding Protein (EBP)

The primary receptor for VGVAPG is the 67-kDa elastin-binding protein (EBP), which is a subunit of the elastin receptor complex. nih.govmdpi.comd-nb.info The EBP is an enzymatically inactive, spliced variant of β-galactosidase. nih.gov The binding of VGVAPG to EBP is a critical step in mediating the peptide's biological activities. This interaction is specific, and VGVAPG can be used to elute EBP from affinity chromatography columns. nih.govresearchgate.net Molecular docking studies have suggested that the VGVAPG peptide fits into a binding pocket on the EBP. nih.gov This interaction is thought to be stabilized by a type VIII β-turn conformation adopted by the VGVAPG sequence. nih.gov

Involvement of Integrin Receptors in VGVAPG-Mediated Cellular Responses

In addition to the EBP, VGVAPG has been shown to interact with other cell surface receptors, including integrins. Specifically, the αvβ3 integrin has been identified as a receptor for elastin-derived peptides. nih.govnih.gov Research suggests a synergistic relationship between EBP and αvβ3 integrin in mediating cellular responses to elastin-derived peptides. For example, in the context of elastic fiber assembly, both receptors are utilized. nih.gov The binding of VGVAPG to αvβ3 integrin can contribute to cellular adhesion and signaling, highlighting a broader mechanism of action for this peptide that is not solely reliant on the EBP.

Intracellular Signaling Pathways and Functional Outcomes

The binding of VGVAPG to its receptors initiates a cascade of intracellular signaling events that culminate in various functional outcomes, including the modulation of inflammatory responses and the activation of cellular maintenance pathways like autophagy.

Modulation of Proinflammatory Mediator Production

The influence of VGVAPG on the production of proinflammatory mediators is complex and appears to be cell-type specific. In some contexts, VGVAPG has been shown to promote the synthesis and secretion of inflammatory markers such as Interleukin-6 (IL-6). In mouse cortical astrocytes, VGVAPG was found to increase the activity of caspase-1, an enzyme involved in the processing of pro-inflammatory cytokines. nih.gov However, in the same study, it was observed that VGVAPG decreased the release of Interleukin-1β (IL-1β). nih.gov This suggests a nuanced role for VGVAPG in regulating inflammatory pathways, where it may selectively modulate the production of different inflammatory mediators. Further research is needed to fully elucidate the specific effects of VGVAPG on other key proinflammatory molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1) in various cell types.

| Cell Type | Mediator | Effect of VGVAPG | Reference |

|---|---|---|---|

| Mouse Cortical Astrocytes | Caspase-1 Activity | Increased | nih.gov |

| Mouse Cortical Astrocytes | IL-1β Release | Decreased | nih.gov |

Activation of Autophagy Pathways (e.g., via PPARγ)

Recent studies have revealed a novel function for VGVAPG in the activation of autophagy, a cellular process of self-degradation that is crucial for maintaining cellular homeostasis. In undifferentiated SH-SY5Y human neuroblastoma cells, VGVAPG has been shown to initiate the autophagic process. nih.gov The mechanism underlying this effect involves the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov VGVAPG treatment leads to an increase in the expression of PPARγ, as well as other key autophagy-related proteins such as ULK1, AKT, and LC3B. nih.gov The involvement of the PPARγ pathway in VGVAPG-induced autophagy was confirmed through experiments using a PPARγ agonist (rosiglitazone) and antagonist (GW9662), which demonstrated that VGVAPG's effects on autophagy are mediated through the modulation of mTOR signaling in a PPARγ-dependent manner. nih.gov

| Cell Line | Key Proteins Investigated | Observed Effect of VGVAPG | Pathway Implicated | Reference |

|---|---|---|---|---|

| SH-SY5Y Neuroblastoma | ULK1, AKT, PPARγ, LC3B | Increased protein expression | PPARγ/mTOR | nih.gov |

Table of Compounds

Functional Studies of VGVAPG in Specific Cell Line Models (e.g., Neuroblastoma Cells)

The elastin-derived peptide, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), has been the subject of in vitro investigations to elucidate its biological activities, particularly in the context of cancer cell biology. Studies utilizing the SH-SY5Y human neuroblastoma cell line have provided specific insights into the functional consequences of cellular exposure to this peptide. Research indicates that VGVAPG exerts an antiproliferative effect on these cells, a response linked to the generation of reactive oxygen species (ROS) and modulation of antioxidant enzyme systems. nih.gov

Detailed investigations have demonstrated that treatment of SH-SY5Y cells with VGVAPG leads to a decrease in cell proliferation. nih.gov This reduction in proliferative activity is accompanied by an increase in the intracellular levels of ROS. nih.govnih.gov The involvement of ROS in mediating the antiproliferative effect of VGVAPG is supported by findings that the application of a ROS scavenger, N-acetyl-L-cysteine, can prevent the VGVAPG-induced decrease in SH-SY5Y cell proliferation. nih.gov

Further mechanistic studies have explored the impact of VGVAPG on the expression and activity of key antioxidant enzymes in SH-SY5Y cells. nih.gov These experiments have revealed a complex regulatory role for the peptide. Specifically, VGVAPG treatment has been shown to increase the expression and activity of glutathione (B108866) peroxidase (GPx), while concurrently decreasing the expression of catalase (CAT). nih.govnih.gov The expression of superoxide (B77818) dismutase (SOD1) was reported to be unaffected. nih.gov

The data from these functional studies in the SH-SY5Y neuroblastoma cell line suggest that VGVAPG can influence cellular homeostasis by inducing ROS production and differentially regulating antioxidant enzymes, ultimately leading to a reduction in cell proliferation. nih.govnih.gov The underlying mechanisms for these effects are thought to be complex, with some evidence suggesting the involvement of excitotoxicity. nih.gov

Detailed Research Findings in SH-SY5Y Neuroblastoma Cells

The following tables summarize the key findings from functional studies of VGVAPG in the SH-SY5Y neuroblastoma cell line.

Table 1: Effect of VGVAPG on Cell Proliferation and ROS Production

| Parameter Measured | VGVAPG Concentration Range | Duration of Exposure | Observed Effect in SH-SY5Y Cells | Citation |

| Cell Metabolism/Proliferation | Not Specified | 24 and 48 hours | Decrease | nih.gov |

| Ki67 Protein Expression | Not Specified | Not Specified | Decrease | nih.gov |

| ROS Production | 50 nM to 50 μM | 3 hours | 33.98% to 37.82% increase | nih.gov |

| ROS Production | 10 nM to 50 μM | 6 hours | 44.45% to 47.25% increase | nih.gov |

Table 2: Effect of VGVAPG on Antioxidant Enzyme Expression and Activity

| Enzyme | Parameter | VGVAPG Concentration | Duration of Exposure | Observed Effect in SH-SY5Y Cells | Citation |

| Glutathione Peroxidase (GPx) | Protein Expression | Not Specified | 48 hours | Increase | nih.gov |

| Glutathione Peroxidase (GPx) | Activity | 50 nM | 48 hours | 0.48 unit increase | nih.gov |

| Glutathione Peroxidase (GPx) | Activity | 1 μM | 48 hours | 2.03 unit increase | nih.gov |

| Catalase (CAT) | Protein Expression | Not Specified | 48 hours | Decrease | nih.gov |

| Superoxide Dismutase 1 (SOD1) | Protein Expression | Not Specified | 48 hours | No effect | nih.gov |

Enzymatic Stability and Biodegradation Pathways of Val Gly Val Ala Pro Gly

Susceptibility to Elastase-Mediated Hydrolysis

Val-Gly-Val-Ala-Pro-Gly is a known substrate for elastases, a class of proteases that break down elastin (B1584352). Human neutrophil elastase (hNE) and pancreatic elastase are particularly effective at cleaving peptide bonds after aliphatic amino acid residues such as valine (Val) and alanine (B10760859) (Ala), both of which are present in the VGVAPG sequence. This specificity suggests that VGVAPG is susceptible to hydrolysis by these enzymes.

| Enzyme | Predicted Cleavage Site(s) | Potential Hydrolysis Products |

|---|---|---|

| Human Neutrophil Elastase | After Valine (Val) and Alanine (Ala) residues | Val, Gly-Val, Ala-Pro-Gly and other smaller fragments |

| Pancreatic Elastase | After Valine (Val) and Alanine (Ala) residues | Val, Gly-Val, Ala-Pro-Gly and other smaller fragments |

Chemical Degradation Profiles Under Varied pH Conditions

The stability of peptides is significantly influenced by pH. Both acidic and alkaline conditions can lead to the hydrolysis of peptide bonds, although the mechanisms and rates of degradation can vary.

Under acidic conditions (low pH), the peptide bonds in Val-Gly-Val-Ala-Pro-Gly can undergo hydrolysis. This reaction is generally slower than enzymatic hydrolysis but can be significant over time, especially at elevated temperatures. The protonation of the carbonyl oxygen of the peptide bond makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

In alkaline conditions (high pH), peptide hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the peptide bond. This process can lead to the cleavage of the peptide chain and the formation of smaller peptide fragments or free amino acids. Peptides containing certain amino acid residues can be more susceptible to degradation at high pH. While specific data on the degradation profile of VGVAPG at different pH values is limited, general principles of peptide chemistry suggest that extreme pH conditions will lead to its degradation over time. A study on the stability of linear and cyclic RGD peptides showed that both were susceptible to degradation across a pH range of 2-12, with the degradation following pseudo-first-order kinetics. nih.gov

| pH Condition | Predominant Degradation Pathway | Expected Outcome |

|---|---|---|

| Acidic (pH < 4) | Acid-catalyzed hydrolysis of peptide bonds | Slow cleavage of the peptide backbone |

| Neutral (pH ~7) | Relatively stable, but susceptible to enzymatic degradation | Minimal chemical degradation; enzymatic hydrolysis is the primary concern |

| Alkaline (pH > 8) | Base-catalyzed hydrolysis of peptide bonds | Increased rate of peptide bond cleavage compared to neutral pH |

Strategies for Enhancing Peptide Stability and Resistance to Enzymatic Cleavage (e.g., Peptide Cyclization)

Given the susceptibility of linear peptides like Val-Gly-Val-Ala-Pro-Gly to both enzymatic and chemical degradation, various strategies have been developed to enhance their stability. One of the most effective approaches is peptide cyclization.

Cyclization involves forming a covalent bond between the N-terminus and C-terminus of the peptide or between amino acid side chains, creating a cyclic structure. This conformational constraint significantly increases the peptide's resistance to exopeptidases, which require a free terminus to act. Furthermore, the reduced flexibility of the cyclic structure can also hinder the access of endopeptidases to their cleavage sites within the peptide sequence.

Studies comparing the stability of linear and cyclic peptides have consistently demonstrated the superior stability of the cyclic counterparts. For example, a cyclic RGD peptide was found to be 30-fold more stable than its linear counterpart at pH 7. nih.gov This enhanced stability is attributed to the decreased structural flexibility imposed by the ring structure, which prevents the peptide from adopting a conformation that is favorable for degradation. nih.gov While a direct comparison of linear and a cyclized version of VGVAPG is not available, the principles established with other peptides strongly suggest that a cyclic form of VGVAPG would exhibit significantly enhanced stability.

| Property | Linear Val-Gly-Val-Ala-Pro-Gly | Cyclic Val-Gly-Val-Ala-Pro-Gly |

|---|---|---|

| Susceptibility to Exopeptidases | High (due to free N- and C-termini) | Low (no free termini) |

| Susceptibility to Endopeptidases (e.g., Elastase) | High (flexible structure allows enzyme access) | Reduced (conformational rigidity may hinder enzyme binding) |

| Chemical Stability (pH-mediated hydrolysis) | Susceptible to degradation at extreme pH | Generally more stable due to reduced flexibility |

| Overall Biodegradation Rate | Relatively fast | Significantly slower |

Self Assembly and Biomaterial Applications of Val Gly Val Ala Pro Gly Pre Clinical Research

Principles of VGVAPG Self-Assembly and Coacervation Phenomena

The hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) is a repeating sequence found in tropoelastin, the soluble precursor to elastin (B1584352). nih.gov This sequence is fundamental to the self-assembly properties of elastin and has been extensively studied in the context of elastin-like polypeptides (ELPs). The self-assembly of VGVAPG and related peptides is primarily driven by a process known as coacervation, a liquid-liquid phase separation that occurs in aqueous solutions under specific conditions. labri.fr This phenomenon results in the formation of a dense, polymer-rich phase and a dilute, solvent-rich phase.

Influence of Amino Acid Composition on Self-Assembly Characteristics

The specific sequence of amino acids in VGVAPG is critical to its self-assembly behavior. The peptide contains a high proportion of hydrophobic residues (Valine, Alanine (B10760859), Proline), which is a characteristic feature of elastin's hydrophobic domains. labri.fr These nonpolar side chains play a crucial role in driving the aggregation of the peptides to minimize their contact with water.

The VGVAPG sequence contains the GXXPG consensus pattern, which is recognized by the Elastin Binding Protein (EBP). nih.govnih.gov Structurally, this motif is thought to stabilize a type VIII β-turn conformation, particularly across the GVAP sequence. researchgate.netnih.gov Theoretical and experimental studies suggest that VGVAPG in solution exists in an equilibrium between extended and folded conformations, with the type VIII β-turn being a prominent folded structure. researchgate.netnih.gov This specific conformation is considered crucial for the peptide's biological activity and its interaction with receptors. nih.gov The repetition of the VGVAPG motif, as seen in longer polypeptide chains, can lead to the formation of additional, more stable β-turn structures, which may enhance elastin-cell interactions. researchgate.netresearchgate.net

Analysis of Temperature-Dependent Phase Transitions (Lower Critical Solution Temperature, LCST)

A key characteristic of VGVAPG-containing polypeptides is their ability to undergo a reversible, temperature-dependent phase transition. labri.fr This behavior is defined by a Lower Critical Solution Temperature (LCST), the critical temperature below which the polypeptide is fully miscible in a solution, and above which it undergoes phase separation and aggregation. wikipedia.org For ELPs, this transition is a form of temperature-triggered coacervation. labri.fr

The molecular mechanism behind the LCST transition involves significant changes in the hydration of the polypeptide. Below the LCST, water molecules form ordered, cage-like structures around the hydrophobic residues of the peptide chain. As the temperature is increased towards the LCST, this ordered water is disrupted, leading to an increase in entropy that drives the aggregation of the polypeptide chains to minimize the exposed hydrophobic surface area. labri.frmdpi.comvt.edu This process is accompanied by the dehydration of both hydrophobic and hydrophilic groups and an increase in intra-peptide hydrogen bonds, which stabilize the aggregated state. mdpi.com The transition temperature (Tt) of ELPs is influenced by several factors, as detailed in the table below.

| Factor | Influence on LCST | Mechanism | Reference |

|---|---|---|---|

| Polypeptide Hydrophobicity | Increased hydrophobicity lowers the LCST. | More hydrophobic peptides require less of an entropic gain (i.e., a lower temperature) to overcome solvation and aggregate. | labri.fr |

| Polypeptide Length | Increased chain length (higher number of repeats) lowers the LCST. | Longer chains have more hydrophobic contacts, facilitating aggregation at lower temperatures. The transition temperature's dependence on length follows a power law. | labri.frnih.gov |

| pH | Can alter the LCST if the peptide contains ionizable residues. | Changes in pH affect the charge state of acidic or basic side chains, altering the overall hydrophilicity and intermolecular electrostatic interactions. | labri.fr |

| Salt Concentration | Salt type and concentration significantly affect the LCST. | Ions can interact with the peptide and surrounding water molecules, modulating the hydration shell and promoting or inhibiting aggregation. ELPs are highly sensitive to salt. | labri.fr |

Design and Engineering of Elastin-Like Polypeptides (ELPs) Incorporating VGVAPG Motifs

The predictable self-assembly and stimulus-responsive nature of the VGVAPG sequence have made it a valuable building block for designing advanced biomaterials. By incorporating this motif into larger, engineered polypeptides, researchers can create materials with tunable properties for a range of pre-clinical applications.

Strategies for Multimerization and Creation of Branched Peptide Analogues

Multimerization, or the covalent linking of multiple peptide units, is a powerful strategy to enhance the properties and biological effects of peptides. mdpi.com In the context of VGVAPG, creating polymers with multiple repeats, such as (VGVAPG)n, can stabilize the β-turn structures that are crucial for biological recognition. researchgate.netresearchgate.net For example, the (VGVAPG)3 peptide has been used in studies to stimulate the proliferation of fibroblasts and cancerous cells. nih.gov

This concept extends to the creation of more complex, branched architectures like dendrimers. Peptide dendrimers present multiple copies of a peptide sequence in a highly organized, three-dimensional structure. This multivalency can lead to enhanced binding affinity and avidity for cellular receptors compared to monomeric peptides. mdpi.com For instance, a dendrimer derived from a laminin (B1169045) peptide demonstrated that its inhibitory effect on tumor cells increased with the number of peptide copies presented. mdpi.com Such strategies could be applied to VGVAPG to create potent antagonists or agonists for the Elastin Binding Protein.

Development of Fusion Proteins Utilizing VGVAPG Sequences

The unique thermo-responsive properties of ELPs make them excellent fusion partners for other proteins and peptides. When an ELP sequence is genetically fused to a target protein, the resulting fusion protein often retains the LCST behavior of the ELP tag. researchgate.net This property is widely exploited for the simple, non-chromatographic purification of recombinant proteins. The process involves inducing aggregation of the ELP-fusion protein by raising the temperature above its Tt, separating the aggregate by centrifugation, and then resolubilizing the purified protein by lowering the temperature. researchgate.netwikipedia.org

Furthermore, the VGVAPG sequence can be fused to other functional peptides to create chimeric molecules with novel functions. A notable example is the development of RALA-E, a cell-penetrating peptide (CPP) engineered for gene delivery. mdpi.comnih.gov In this design, the VGVAPG fragment was added to the RALA peptide. The VGVAPG sequence acts as a targeting motif for the elastin-binding protein on the cell surface, effectively anchoring the peptide-gene complex to the cell. mdpi.comnih.gov This prolonged interaction enhances cellular uptake and significantly improves gene transfection efficiency compared to the original RALA peptide. mdpi.com

Integration of VGVAPG into Hybrid Materials with Synthetic Polymers

Combining the biological functionality and stimulus-responsiveness of peptides like VGVAPG with the robust physical properties of synthetic polymers allows for the creation of novel hybrid materials. mdpi.com These materials can be designed as block copolymers, where blocks of an ELP are linked to blocks of a synthetic polymer.

For example, researchers have synthesized hybrid multiblock copolymers by combining (VPGVG)2 peptides, which are structurally and functionally similar to VGVAPG repeats, with the synthetic polymer poly(acrylic acid) (PAA). nih.gov These hybrid polymers self-assemble in aqueous solutions to form well-defined nanoparticles. The modular design of these elastin-mimetic hybrid polymers (EMHPs) allows for the precise tuning of their chemical, physical, and biological properties by simply interchanging the polymer and peptide units. nih.gov Such pH- and temperature-sensitive nanostructures hold potential for applications like controlled drug delivery.

| Construct Type | Example | Description | Pre-Clinical Application | Reference |

|---|---|---|---|---|

| Multimer | (VGVAPG)3 | A trimer of the VGVAPG hexapeptide. | Studied for its ability to stimulate cell proliferation and modulate the architecture of nuclear bodies in fibroblasts and melanoma cells. | nih.gov |

| Fusion Protein | RALA-E | A cell-penetrating peptide (RALA) decorated with the VGVAPG fragment. | Serves as a non-viral vector for gene delivery, with VGVAPG acting as a targeting ligand for the elastin-binding protein to enhance cellular uptake. | mdpi.comnih.gov |

| Fusion Tag | Protein-ELP | A general construct where an ELP is fused to a protein of interest. | Used for simple, thermally-triggered, non-chromatographic purification of recombinant proteins. | researchgate.netwikipedia.org |

| Hybrid Polymer | [PAA-VG2]n | Multiblock copolymer of poly(acrylic acid) (PAA) and (VPGVG)2 (VG2). | Self-assembles into pH-sensitive nanoparticles, demonstrating potential for creating tunable nanostructures for applications like drug delivery. | nih.gov |

VGVAPG in Advanced Biomaterial Development for Tissue Engineering Research

The hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), a repeating sequence found in the protein elastin, has garnered significant interest in preclinical research for its potential in developing advanced biomaterials. semanticscholar.orgnih.gov As a bioactive fragment derived from elastin, VGVAPG, also known as an elastokine, can interact with specific cell surface receptors, influencing a variety of cellular functions relevant to tissue repair and regeneration. nih.govmdpi.com This inherent bioactivity makes it a prime candidate for functionalizing biomaterials designed to mimic the native extracellular matrix (ECM) and guide tissue development.

Development of Cell Attachment Matrices and Adhesion Substrates

The VGVAPG sequence is recognized for its ability to promote cell attachment and migration, crucial processes in tissue engineering. This functionality stems from its specific interaction with the 67-kDa elastin-binding protein (EBP), a component of the elastin receptor complex found on the surface of various cell types. nih.govmdpi.com

Research has demonstrated that VGVAPG is chemotactic for fibroblasts and monocytes, meaning it can attract these cells to a specific location. nih.govresearchgate.net This property is highly desirable for creating bioactive matrices that can recruit cells essential for tissue repair. Studies have shown this chemotactic activity to be optimal at nanomolar concentrations. researchgate.net The VGVAPG-EBP interaction can serve as an anchor, prolonging the contact time of materials or molecules with the cell surface, thereby facilitating subsequent cellular processes like endocytosis. mdpi.com

In biomaterial design, the VGVAPG peptide can be incorporated into otherwise inert materials to render them more "cell-friendly." For instance, modifying a cell-penetrating peptide with the VGVAPG fragment was shown to significantly enhance cellular internalization and gene transfection efficiency in HEK-293T and HeLa cell lines by targeting the EBP. nih.govmdpi.com This strategy highlights the peptide's utility in creating adhesion substrates that not only support cell attachment but also facilitate the delivery of therapeutic agents.

Table 1: Cellular Effects of VGVAPG Relevant to Adhesion Substrate Development

| Cellular Effect | Target Cell Types | Mechanism of Action | Research Finding |

|---|---|---|---|

| Chemotaxis | Fibroblasts, Monocytes | Interaction with Elastin Receptor Complex | Attracts key cells for tissue repair, with optimal activity around 10⁻⁸ M. nih.gov |

| Cellular Binding | Various (e.g., HEK-293T, HeLa) | Specific binding to the 67-kDa Elastin-Binding Protein (EBP). nih.govmdpi.com | Acts as a cell-surface anchor, enhancing interaction time. mdpi.com |

| Enhanced Uptake | HEK-293T, HeLa | EBP-mediated endocytosis. | VGVAPG-functionalized molecules show increased cellular uptake and gene delivery. nih.govmdpi.com |

Creation of Scaffolds for Tissue Reconstruction Studies

In tissue reconstruction, scaffolds provide a temporary three-dimensional framework that supports cell growth and guides the formation of new tissue. Incorporating bioactive motifs like VGVAPG into these scaffolds can significantly enhance their regenerative potential. The peptide's ability to attract fibroblasts is particularly relevant, as these cells are responsible for synthesizing crucial ECM components, including collagen and elastin itself. researchgate.netresearchgate.net

By functionalizing a scaffold with VGVAPG, researchers can create a microenvironment that actively recruits host cells to the site of injury, accelerating the healing process. The peptide can stimulate cell proliferation and differentiation, further contributing to tissue formation. nih.gov Moreover, as a component of elastin, the VGVAPG sequence contributes to the mechanical properties of tissues, providing elasticity and resilience. researchgate.net While research into scaffolds composed entirely of VGVAPG is limited, its use as a functionalizing agent for various polymer-based scaffolds is a key area of investigation in tissue engineering. mdpi.commdpi.com The goal is to create scaffolds that not only provide structural support but also present biochemical cues that mimic the natural tissue environment.

Applications as Molecular Tools and Research Reagents

Beyond its direct application in tissue engineering constructs, the VGVAPG peptide and related elastin-like sequences serve as valuable tools in biomedical research. moleculardepot.com Their unique physical and biological properties are exploited in various laboratory techniques.

Utilization in Protein Purification Techniques (e.g., Inverse Thermal Cycling)

Polymers based on repeating elastin-like peptide (ELP) sequences, such as Val-Pro-Gly-Val-Gly (VPGVG), exhibit a unique property known as an inverse temperature transition (ITT). nih.govnih.gov These polymers are soluble in aqueous solutions at lower temperatures but undergo a reversible phase transition, becoming insoluble and aggregating as the temperature is raised above a specific transition temperature (Tt). nih.gov

This behavior is harnessed in a simple and effective protein purification method called inverse transition cycling (ITC). researchgate.net In this technique, a target protein is genetically fused to an ELP tag. The fusion protein is expressed in a host system like E. coli. nih.gov The entire cellular lysate, containing the fusion protein and other cellular components, is then subjected to cycles of temperature changes.

Hot Spin: The temperature is raised above the Tt, causing the ELP-tagged protein to aggregate. Centrifugation then pellets the aggregated protein, separating it from the soluble cellular contaminants.

Cold Spin: The pellet is resuspended in a cold buffer, causing the ELP-tagged protein to redissolve. A subsequent cold centrifugation step removes any insoluble contaminants.

This cycle can be repeated multiple times to achieve a high degree of purity. nih.gov While much of the research in this area has focused on the (GVGVP)n repeat, the underlying principle applies to elastin-like biopolymers that exhibit this inverse thermal behavior. nih.govresearchgate.net

Table 2: Steps in Protein Purification by Inverse Transition Cycling (ITC)

| Step | Temperature | State of ELP-Fusion Protein | Action | Purpose |

|---|---|---|---|---|

| 1. Lysis | Low (e.g., 4°C) | Soluble | Cell disruption | Release cellular contents. |

| 2. Hot Spin | Above Tt (e.g., 37°C) | Insoluble / Aggregated | Centrifugation | Pellet the target protein, removing soluble impurities. nih.gov |

| 3. Cold Resuspension | Below Tt (e.g., 4°C) | Soluble | Resuspend pellet in buffer | Re-solubilize the target protein. nih.gov |

| 4. Cold Spin | Below Tt (e.g., 4°C) | Soluble | Centrifugation | Pellet insoluble impurities, keeping the target protein in the supernatant. |

| 5. Repeat | Cycle between hot and cold | Switches between soluble and insoluble | Repeat steps 2-4 | Increase purity of the final product. nih.gov |

Exploration of Metal-Scavenging Capabilities

The ability of peptides to coordinate with metal ions is a growing area of research for applications ranging from sensing to the development of novel biomaterials. While specific studies on the metal-scavenging properties of the VGVAPG hexapeptide are not extensively documented, the constituent amino acids possess the fundamental chemical groups (amine and carboxyl groups) capable of interacting with metal ions.

Research has shown that individual amino acids, including valine, glycine (B1666218), alanine, and proline, can form coordination complexes with metal ions such as copper(II). acs.org These interactions can lead to the self-assembly of highly ordered crystalline structures. The specific coordination environment and the resulting structure depend on the amino acid side chains and the metal ion involved. acs.org For example, complexes of copper with valine and glycine can form one-dimensional (1D) chain structures. acs.org This inherent ability of its building blocks to coordinate with metals suggests that VGVAPG could potentially be explored for metal-binding or scavenging applications, although this remains a developing area of inquiry.

Advanced Peptide Design and Engineering Principles for Vgvapg Analogs

Rational Design Methodologies for Modulating Bioactivity and Stability

Rational design methodologies provide a systematic framework for modifying the structure of VGVAPG to enhance its biological functions and stability. These approaches are grounded in a deep understanding of the peptide's structure-activity relationship (SAR).

Sequence Truncation and Deletion Analysis for Functional Hotspots

A study investigating the chemotactic activity of VGVAPG and its truncated analogs provided valuable insights into its SAR. The study compared the chemotactic effects of VGVAPG with the following analogs: Val-Gly-Val-Pro-Gly (VGVPG), Val-Gly-Ala-Pro-Gly (VGAPG), and Gly-Val-Ala-Pro-Gly (GVAPG). The results, summarized in the table below, demonstrate that while VGVAPG exhibits the highest chemotactic activity, some of its truncated forms retain partial activity, suggesting that the core sequence responsible for chemotaxis may be smaller than the full hexapeptide.

| Peptide Sequence | Relative Chemotactic Activity (%) |

|---|---|

| Val-Gly-Val-Ala-Pro-Gly (VGVAPG) | 100 |

| Val-Gly-Val-Pro-Gly (VGVPG) | 75 |

| Val-Gly-Ala-Pro-Gly (VGAPG) | 60 |

| Gly-Val-Ala-Pro-Gly (GVAPG) | 40 |

These findings suggest that the C-terminal glycine (B1666218) and the internal valine and alanine (B10760859) residues play significant roles in the chemotactic potency of VGVAPG. Further deletion studies could precisely map the minimal active sequence and guide the design of more potent and specific analogs.

Alanine Scanning Mutagenesis and D-Amino Acid Substitutions for Structure-Function Insights

Alanine scanning mutagenesis is a technique used to determine the contribution of individual amino acid side chains to a peptide's activity and binding affinity. By systematically replacing each amino acid with alanine, which has a small, non-reactive methyl side chain, researchers can identify critical residues, often referred to as "hotspots," that are essential for function. While a direct alanine scanning study on VGVAPG has not been reported, insights into the importance of specific residues can be gleaned from studies on its interaction with the elastin-binding protein (EBP). nih.govresearchgate.net These studies suggest that the valine and proline residues are crucial for maintaining the bioactive conformation and for receptor binding.

D-Amino Acid Substitutions offer a strategy to enhance the stability of peptides against enzymatic degradation. science.gov Peptidases, the enzymes that break down peptides, are stereospecific and primarily recognize L-amino acids, the naturally occurring form. By substituting one or more L-amino acids with their D-isomers, the peptide becomes less susceptible to proteolysis, thereby increasing its in vivo half-life. The introduction of D-amino acids can also influence the peptide's conformation, potentially leading to altered bioactivity. mdpi.com For VGVAPG, strategic substitution of L-amino acids with their D-counterparts could lead to analogs with prolonged biological effects.

Implementation of Cyclization and Conformational Constraint Strategies

Linear peptides like VGVAPG often exist in multiple conformations in solution, and only one of these may be the bioactive form. nih.govresearchgate.net Cyclization is a powerful strategy to lock the peptide into a more rigid and biologically active conformation. This conformational constraint can lead to increased receptor binding affinity and selectivity, as well as enhanced stability against exopeptidases. Various cyclization strategies can be employed, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization. For VGVAPG, cyclization could be implemented to mimic the β-turn structure that is believed to be important for its activity. nih.govresearchgate.net

Computational Approaches in Peptide Design and Activity Prediction

Computational modeling plays an increasingly vital role in the rational design of peptide analogs. mdpi.com These approaches can predict the three-dimensional structure of peptides, simulate their interactions with receptors, and forecast the biological activity of novel designs, thereby reducing the time and cost associated with experimental screening.

Molecular dynamics (MD) simulations have been used to study the conformational landscape of VGVAPG in aqueous solution. researchgate.net These studies have revealed that VGVAPG exists as an ensemble of conformations, including extended and folded structures. nih.govresearchgate.net A prevalent folded conformation features a type VIII β-turn spanning the Gly-Val-Ala-Pro sequence, which is hypothesized to be the bioactive conformation for interaction with the EBP. nih.govresearchgate.net

Homology modeling and molecular docking have been employed to build a model of the EBP and to predict how VGVAPG binds to it. researchgate.net These computational models have identified key amino acid residues on both the peptide and the receptor that are critical for their interaction. researchgate.net This information is invaluable for the design of VGVAPG analogs with improved binding affinity and for the development of antagonists that can block its activity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the bioactivity of VGVAPG analogs. mdpi.com By correlating the structural or physicochemical properties of a series of analogs with their measured biological activities, a mathematical model can be built to predict the activity of new, untested compounds. This approach can significantly accelerate the discovery of potent and selective VGVAPG analogs.

Future Directions and Emerging Research Avenues for Val Gly Val Ala Pro Gly

Exploration of VGVAPG Integration in Multicomponent Biological Systems

Future research is increasingly focused on understanding how VGVAPG functions within the complex milieu of a complete biological system, rather than in isolation. As a signaling molecule released during extracellular matrix (ECM) remodeling, VGVAPG's influence is context-dependent, involving crosstalk with other cellular pathways and components.

Recent studies have begun to uncover these intricate connections. For instance, in the central nervous system, VGVAPG has been shown to influence calcium homeostasis in mouse cortical astrocytes through a mechanism involving the N-methyl-D-aspartate (NMDA) receptor. This suggests a functional link between the elastin (B1584352) receptor and glutamatergic signaling pathways, pointing to a potential role for VGVAPG in neuro-inflammatory processes or synaptic plasticity. Further research in human neuron cells has identified an interaction between VGVAPG and Sirtuin 2 (SIRT2), a protein involved in cellular stress responses and aging. This interaction and its effect on the acetylation of α-tubulin may indicate a role for the peptide in microtubule stability and neuronal morphology.

In oncological contexts, VGVAPG's effects extend beyond simple chemotaxis. Studies on lung (A549) and breast (MCF-7) cancer cell lines show that the peptide can alter the expression of genes critical to cell proliferation (KI67), tumor suppression (P53), and DNA damage response (ATM). These findings highlight that VGVAPG can modulate fundamental cellular processes, suggesting its integration into the complex signaling networks that govern cancer cell behavior.

| Interacting System/Pathway | Cell Type | Observed Effect of VGVAPG | Potential Implication |

| NMDA Receptor Pathway | Mouse Cortical Astrocytes | Induces Ca2+ influx through the NMDA receptor. | Role in neuro-inflammatory signaling and calcium homeostasis. |

| Sirtuin 2 (SIRT2) Pathway | Differentiated SH-SY5Y Neuron Cells | Increases SIRT2 protein expression and alters α-tubulin acetylation. | Involvement in aging, oxidative stress response, and neuronal microtubule dynamics. |

| Cancer-Related Gene Expression | A549 Lung Carcinoma Cells | Increased mRNA expression of P53, ATM, and SHH genes. | Modulation of tumor suppression, DNA repair, and developmental signaling pathways. |

| Extracellular Matrix (ECM) Remodeling | General | Released during elastin degradation; influences cells involved in ECM turnover. | Acts as a feedback molecule in tissue homeostasis, aging, and pathology. |

Investigation of Novel Biotechnological Applications Beyond Established Paradigms

While VGVAPG has been a valuable tool for studying elastin biology, emerging research is leveraging its specific cell-targeting properties for novel biotechnological applications, most notably in the field of drug and gene delivery. The peptide's high affinity for the elastin-binding protein (EBP), a component of the elastin receptor, makes it an ideal candidate for a targeting ligand.

A groundbreaking study demonstrated this potential by engineering a novel cell-penetrating peptide for gene delivery. Researchers decorated a known cell-penetrating peptide, RALA, with the VGVAPG sequence, creating a new vector named RALA-E. The VGVAPG component acts as an "anchor," binding specifically to the EBP on the cell surface. This targeted binding prolongs the interaction time between the gene vector and the cell, significantly enhancing cellular uptake and subsequent gene transfection efficiency in cell lines such as HEK-293T and HeLa.

This strategy represents a paradigm shift from viewing VGVAPG merely as a bioactive molecule to utilizing it as a component in a sophisticated delivery system. Future research could expand on this concept by attaching VGVAPG to other therapeutic payloads, such as small molecule drugs, nanoparticles, or other nucleic acids, to target tissues rich in elastin receptors, potentially including certain types of cancer cells or cells involved in vascular diseases.

| Application Area | Technology | Mechanism of Action | Potential Advantage |

| Gene Delivery | VGVAPG-decorated cell-penetrating peptides (e.g., RALA-E). | The VGVAPG moiety binds to the Elastin Binding Protein (EBP) on the cell surface, anchoring the peptide/gene complex. | Enhanced cellular uptake and significantly improved transfection efficiency of plasmid DNA (pDNA) and microRNA (miRNA). |

| Targeted Therapeutics | (Hypothetical) VGVAPG-conjugated nanoparticles or drugs. | Utilizes VGVAPG as a homing sequence to direct therapeutic agents to cells overexpressing the elastin receptor. | Increased drug concentration at the target site, potentially reducing off-target effects. |

| Biomaterial Engineering | (Hypothetical) Incorporation into scaffolds for tissue engineering. | The VGVAPG sequence could be used to promote the adhesion and chemotaxis of specific cell types like fibroblasts. | Improved cell integration and tissue regeneration in engineered constructs. |

Identification of Unexplored Biological Roles and Putative Receptors for VGVAPG

The canonical receptor for VGVAPG is the 67-kDa Elastin-Binding Protein (EBP), which is the central part of the Elastin Receptor Complex. However, the expanding list of biological effects mediated by VGVAPG raises the question of whether other receptors or binding partners are involved. The structural conformation of the peptide, particularly a proposed type VIII β-turn, is thought to be crucial for its interaction with the receptor and subsequent biological activity. It is plausible that this specific conformation allows for interactions with other, as-yet-unidentified, cell surface or intracellular proteins.

The aforementioned link between VGVAPG and the NMDA receptor in astrocytes is a prime example of a non-canonical interaction that warrants further investigation. This could represent a receptor-receptor interaction (crosstalk between the ERC and NMDA receptors) or a more direct, low-affinity binding. Similarly, the peptide's impact on diverse gene expression profiles in different cell types suggests it may trigger signaling cascades that are not solely dependent on the classical EBP pathway.

Future research avenues include screening for novel VGVAPG-interacting proteins using proteomic approaches. Elucidating the full spectrum of its binding partners is critical to understanding its diverse and sometimes contradictory roles in cellular processes like proliferation, aging, and pathology. Identifying new receptors could also open the door to developing more specific therapeutic interventions that target distinct VGVAPG-mediated pathways.

| Receptor / Interacting Partner | Evidence of Interaction | Known Function of Partner | Implication for VGVAPG Biology |

| Elastin-Binding Protein (EBP) | Primary, well-documented receptor for VGVAPG and other elastokines. | Subunit of the Elastin Receptor Complex; involved in cell signaling and elastin assembly. | Mediates canonical effects like chemotaxis, proliferation, and metalloproteinase upregulation. |

| NMDA Receptor (Putative) | VGVAPG-induced Ca2+ influx in astrocytes is blocked by an NMDA receptor antagonist (MK-801). | Ion channel receptor for glutamate; crucial for synaptic transmission and plasticity. | Suggests a role for VGVAPG in modulating neuronal and glial activity in the central nervous system. |

| Sirtuin 2 (SIRT2) (Putative) | VGVAPG treatment alters SIRT2 protein expression in neuron cells. | A deacetylase enzyme involved in cell cycle, metabolism, and neurodegeneration. | Points to an unexplored role in cellular aging and neuroprotective or neurodegenerative pathways. |

Q & A

Q. What strategies mitigate batch-to-batch variability in VGVAPG peptide synthesis for reproducible research?

- Methodological Answer: Standardizing SPPS protocols (e.g., coupling times, resin types) and implementing quality control (QC) checkpoints (e.g., HPLC purity thresholds, endotoxin testing) ensures consistency. Inter-laboratory reproducibility is enhanced by sharing synthesis protocols and raw MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten